![molecular formula C17H21N3O2 B5903463 N-[(1-ethyl-1H-imidazol-5-yl)methyl]-3-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B5903463.png)
N-[(1-ethyl-1H-imidazol-5-yl)methyl]-3-[(2-methylprop-2-en-1-yl)oxy]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1-ethyl-1H-imidazol-5-yl)methyl]-3-[(2-methylprop-2-en-1-yl)oxy]benzamide, also known as JNJ-38431055, is a small molecule inhibitor that has been developed for the treatment of Alzheimer's disease. It is a potent and selective inhibitor of beta-secretase 1 (BACE1), which is an enzyme involved in the production of beta-amyloid peptides, a hallmark of Alzheimer's disease.
Mecanismo De Acción
N-[(1-ethyl-1H-imidazol-5-yl)methyl]-3-[(2-methylprop-2-en-1-yl)oxy]benzamide is a potent and selective inhibitor of BACE1, which is an enzyme involved in the production of beta-amyloid peptides. By inhibiting BACE1, N-[(1-ethyl-1H-imidazol-5-yl)methyl]-3-[(2-methylprop-2-en-1-yl)oxy]benzamide reduces the production of beta-amyloid peptides, which are known to accumulate in the brains of Alzheimer's disease patients and contribute to the development of the disease.
Biochemical and Physiological Effects:
N-[(1-ethyl-1H-imidazol-5-yl)methyl]-3-[(2-methylprop-2-en-1-yl)oxy]benzamide has been shown to significantly reduce the levels of beta-amyloid peptides in the brain, which is a hallmark of Alzheimer's disease. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. These findings suggest that N-[(1-ethyl-1H-imidazol-5-yl)methyl]-3-[(2-methylprop-2-en-1-yl)oxy]benzamide has the potential to be an effective treatment for Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[(1-ethyl-1H-imidazol-5-yl)methyl]-3-[(2-methylprop-2-en-1-yl)oxy]benzamide is its potency and selectivity for BACE1. This makes it a useful tool for studying the role of BACE1 in the production of beta-amyloid peptides and the development of Alzheimer's disease. One limitation of N-[(1-ethyl-1H-imidazol-5-yl)methyl]-3-[(2-methylprop-2-en-1-yl)oxy]benzamide is its poor solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-[(1-ethyl-1H-imidazol-5-yl)methyl]-3-[(2-methylprop-2-en-1-yl)oxy]benzamide. One direction is to further investigate its efficacy in animal models of Alzheimer's disease, including its effects on cognitive function and beta-amyloid levels. Another direction is to investigate its potential as a therapeutic agent for Alzheimer's disease in clinical trials. Additionally, N-[(1-ethyl-1H-imidazol-5-yl)methyl]-3-[(2-methylprop-2-en-1-yl)oxy]benzamide could be used as a tool to study the role of BACE1 in other diseases, such as diabetes and cancer.
Métodos De Síntesis
The synthesis of N-[(1-ethyl-1H-imidazol-5-yl)methyl]-3-[(2-methylprop-2-en-1-yl)oxy]benzamide involves several steps, starting from commercially available starting materials. The first step involves the protection of the imidazole ring with a tert-butyldimethylsilyl (TBDMS) group. The second step involves the reaction of the protected imidazole with 3-[(2-methylprop-2-en-1-yl)oxy]benzaldehyde to form the corresponding imidazolyl benzaldehyde. The third step involves the reduction of the imine to form the corresponding amine, followed by the removal of the TBDMS group to form the final product, N-[(1-ethyl-1H-imidazol-5-yl)methyl]-3-[(2-methylprop-2-en-1-yl)oxy]benzamide.
Aplicaciones Científicas De Investigación
N-[(1-ethyl-1H-imidazol-5-yl)methyl]-3-[(2-methylprop-2-en-1-yl)oxy]benzamide has been extensively studied in preclinical models of Alzheimer's disease. It has been shown to significantly reduce the levels of beta-amyloid peptides in the brain, which is a hallmark of Alzheimer's disease. N-[(1-ethyl-1H-imidazol-5-yl)methyl]-3-[(2-methylprop-2-en-1-yl)oxy]benzamide has also been shown to improve cognitive function in animal models of Alzheimer's disease. These findings suggest that N-[(1-ethyl-1H-imidazol-5-yl)methyl]-3-[(2-methylprop-2-en-1-yl)oxy]benzamide has the potential to be an effective treatment for Alzheimer's disease.
Propiedades
IUPAC Name |
N-[(3-ethylimidazol-4-yl)methyl]-3-(2-methylprop-2-enoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-4-20-12-18-9-15(20)10-19-17(21)14-6-5-7-16(8-14)22-11-13(2)3/h5-9,12H,2,4,10-11H2,1,3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJSWMLRQFWGZPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC=C1CNC(=O)C2=CC(=CC=C2)OCC(=C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.